molecular formula C15H24ClNO2 B1456317 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219949-09-3

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1456317
CAS RN: 1219949-09-3
M. Wt: 285.81 g/mol
InChI Key: BSTGNKZKRIXLON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between ethyl 2-((4-methoxybenzyl)oxy)acetate and piperidine, followed by hydrochlorination. The detailed synthetic pathway may vary, but the key steps include the formation of the ether linkage and subsequent salt formation .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has explored the reactions and properties of piperidine derivatives, focusing on nucleophilic aromatic substitution reactions. For instance, the reaction mechanisms involving piperidine with nitro-aromatic compounds have been studied to understand their kinetics and potential applications in synthesizing complex organic molecules (Pietra & Vitali, 1972).

Environmental Science and Biodegradation

Studies on environmental contaminants have included work on the degradation and fate of organic compounds similar to "4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride." Research on the biodegradation pathways of organic pollutants, such as ethyl tert-butyl ether (ETBE), provides insight into the environmental behavior of structurally related compounds. These studies highlight microbial degradation processes and the potential for remediation of polluted environments (Thornton et al., 2020).

Pharmacological Research

Investigations into the pharmacological activities of piperidine derivatives have identified potential therapeutic applications, including their role as ligands for dopamine receptors. Research on dopamine D2 receptor ligands has revealed structural motifs within piperidine derivatives that are crucial for high receptor affinity, suggesting their utility in treating neuropsychiatric disorders (Jůza et al., 2022).

Material Science and Analytical Chemistry

The synthesis and evaluation of isoxazolone derivatives, which are related to the core structure of "4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride," have been explored for their antioxidant properties. These studies contribute to the development of novel compounds with potential applications in materials science (Laroum et al., 2019).

properties

IUPAC Name

4-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-5-3-2-4-14(15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTGNKZKRIXLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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